molecular formula C13H15F2NO4 B13286637 2-{[(Benzyloxy)carbonyl]amino}-4,4-difluoropentanoic acid

2-{[(Benzyloxy)carbonyl]amino}-4,4-difluoropentanoic acid

Cat. No.: B13286637
M. Wt: 287.26 g/mol
InChI Key: IHENWAVSBAYKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Benzyloxy)carbonyl]amino}-4,4-difluoropentanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and two fluorine atoms on the pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4,4-difluoropentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Introduction of fluorine atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Formation of the pentanoic acid backbone: The pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.

    Deprotection: The final step involves the removal of the Cbz protecting group under acidic or hydrogenolytic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4,4-difluoropentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4,4-difluoropentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions, as the fluorine atoms can mimic hydrogen atoms while providing unique electronic properties.

    Industry: The compound can be used in the production of specialty chemicals, including advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4,4-difluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by altering the electronic environment of the molecule. This can lead to changes in the activity of the target protein, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid: This compound has a similar structure but contains a chlorophenyl group instead of fluorine atoms.

    2-{[(Benzyloxy)carbonyl]amino}propanoic acid: An alanine derivative with a similar protecting group but lacking the fluorinated pentanoic acid backbone.

    2-{[(Benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylic acid: A compound with a different backbone structure but similar protecting group.

Uniqueness

The uniqueness of 2-{[(Benzyloxy)carbonyl]amino}-4,4-difluoropentanoic acid lies in the presence of the fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the development of fluorinated compounds for various applications, including pharmaceuticals and advanced materials.

Properties

Molecular Formula

C13H15F2NO4

Molecular Weight

287.26 g/mol

IUPAC Name

4,4-difluoro-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C13H15F2NO4/c1-13(14,15)7-10(11(17)18)16-12(19)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,16,19)(H,17,18)

InChI Key

IHENWAVSBAYKGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.